molecular formula C27H24N4O3 B572119 quassidine B CAS No. 1207862-37-0

quassidine B

Cat. No. B572119
M. Wt: 452.514
InChI Key: WVRVQNNTQSYWRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quassidine B and similar compounds has been a topic of research. For example, quassidines I and J, two pairs of new bis-β-carboline alkaloid enantiomers, were isolated from the stems of Picrasma quassioides . Their structures were determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of quassidine B was determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .


Physical And Chemical Properties Analysis

Quassidine B has a molecular weight of 452.5 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . Its exact mass is 452.18484064 g/mol, and its monoisotopic mass is also 452.18484064 g/mol . The topological polar surface area is 96 Ų, and it has a heavy atom count of 34 .

Scientific Research Applications

  • Cytotoxicity Against Cancer Cell Lines : Quassidines, including Quassidine B, have shown potent cytotoxicity against various cancer cell lines. For example, (±)-Quassidines I and J, bis-β-carboline alkaloid enantiomers isolated from Picrasma quassioides, displayed significant cytotoxicity against human cervical HeLa and gastric MKN-28 cancer cell lines (Jiao et al., 2015).

  • Anti-inflammatory Activity : Quassidines have been evaluated for their anti-inflammatory activities. Quassidine A showed weak activity in this regard (Jiao et al., 2010). Moreover, quassidines E-H isolated from Picrasma quassioides showed potent inhibitory activity on the production of inflammatory cytokines in mouse monocyte-macrophage cells (Jiao et al., 2011).

  • Nanoemulsions and Liposomes for Drug Delivery : In the context of Brucea javanica oil, which includes quassinoids, there has been significant interest in developing drug delivery vehicles like nanoemulsions and liposomes. These strategies aim to encapsulate BJO and its components, including quassinoids, for improved application in treating various diseases, including cancer and inflammatory diseases (Yoon et al., 2020).

  • Monoamine Oxidase Inhibition : Quassidine B and related compounds have been studied for their potential in treating mood disorders. For instance, compounds from Rhodiola rosea L., which include quassinoids, showed inhibitory activity against monoamine oxidases, enzymes linked to mood disorders (van Diermen et al., 2009).

  • Comprehensive Profiling and Characterization : Studies have been conducted for the comprehensive profiling of quassinoids, including quassidine B, in Brucea javanica seeds. This research contributes significantly to understanding the chemical composition and potential pharmacological applications of these compounds (Tan et al., 2015).

  • Antileishmanial Activity : Quassin, a compound related to quassidine B, has been characterized for its in vitro antileishmanial activity. It showed effectiveness in controlling intracellular parasitic load and modulating immune responses in host macrophages (Bhattacharjee et al., 2008).

  • Reproductive Health Effects : Quassin and related quassinoids have been investigated for their impact on male reproductive health, showing significant effects on sperm characteristics and reproductive hormones (Obembe et al., 2014).

properties

IUPAC Name

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,20,30-32H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVQNNTQSYWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C4=NC=CC5=C4NC6=CC=CC=C56)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

quassidine B

Citations

For This Compound
8
Citations
WH Jiao, H Gao, CY Li, F Zhao, RW Jiang… - Journal of natural …, 2010 - ACS Publications
… Quassidine B (2) was obtained as colorless needles. Its molecular formula was established as C 27 H 24 N 4 O 3 on the basis of a quasi-molecular ion peak at m/z 453.1920 [M + H] + …
Number of citations: 74 pubs.acs.org
QY ZHANG - Chinese Traditional and Herbal Drugs, 2020 - pesquisa.bvsalud.org
… -β-carboline (6), picrasidine I (7), canthin-6-one (8), 5-methoxyl-canthin-6-one (9), 4-methoxyl-5-hydroxyl-canthin-6-one (10), 4, 5-dimethoxyl-canthin-6-one (11), quassidine B (12), …
Number of citations: 6 pesquisa.bvsalud.org
JL Han, TM Lv, SJ Song, XX Huang - Biochemical Systematics and …, 2023 - Elsevier
The previous study on Picrasma quassioides has indicated that β-carboline alkaloids are a class of unique structure from it, and exhibit chemotaxonomic significance and characterize …
Number of citations: 2 www.sciencedirect.com
J Zhang, J Yang, CX Wang, H Gao… - TMR Modern Herb …, 2018 - scienceopen.com
The plants of the genus Picrasma, comprised of nine species, are mainly distributed in tropical and subtropical regions of America and Asia. Some species of this genus are used as …
Number of citations: 6 www.scienceopen.com
C Qian-Wen, Y Xiao, L Xiao-Qian, L Yao-Hua… - Phytochemistry, 2022 - Elsevier
Picrasma quassioides, a member of the Simaroubaceae family, is the subject of research in numerous pharmacological and chemical studies. This plant mainly contains alkaloids, …
Number of citations: 6 www.sciencedirect.com
JJH Gardner - 2022 - shareok.org
… soluble material (128 g) was then purified via silica gel chromatography to afford ten fractions, which were further purified to obtain 5.6 mg of picrasidine C (3.1), 154 mg of quassidine B (…
Number of citations: 0 shareok.org
张秋裕, 林朝展, 袁月, 马云霞, 祝晨蔯 - 中草药, 2020 - cnjournals.com
… 酰基-4,8-二甲氧基-β-咔巴啉(4),1-乙基-4-甲氧基-β-咔巴啉(5),1-乙基-4,8-二甲氧基-β-咔巴啉(6),苦木西碱I(7),铁屎米-6-酮(8),5-甲氧基-铁屎米-6-酮(9),苦木碱F(10),苦木碱D(11),quassidine B(…
Number of citations: 2 cnjournals.com
焦伟华 - 2010 - 沈阳药科大学
Number of citations: 0

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